Cas no 382-09-2 (1,1,1,3,3,3-Hexafluoro-2-methylpropane)

1,1,1,3,3,3-Hexafluoro-2-methylpropane is a fluorinated hydrocarbon with the molecular formula C4H2F6. This compound is characterized by its high thermal and chemical stability, owing to the presence of multiple fluorine atoms. It exhibits low toxicity, non-flammability, and a relatively low global warming potential (GWP) compared to traditional fluorocarbons, making it suitable for applications requiring environmentally benign refrigerants or heat transfer fluids. Its inert nature also allows for use as a dielectric fluid or solvent in specialized industrial processes. The compound's balanced volatility and solvation properties further enhance its utility in precision cleaning and electronics manufacturing.
1,1,1,3,3,3-Hexafluoro-2-methylpropane structure
382-09-2 structure
Product Name:1,1,1,3,3,3-Hexafluoro-2-methylpropane
CAS No:382-09-2
MF:C4H4F6
MW:166.064982414246
CID:313543
PubChem ID:2778258
Update Time:2025-10-29

1,1,1,3,3,3-Hexafluoro-2-methylpropane Chemical and Physical Properties

Names and Identifiers

    • Propane,1,1,1,3,3,3-hexafluoro-2-methyl-
    • 1,1,1,3,3,3-Hexafluoro-2-methylpropane
    • 1,1,1,3,3,3-Hexafluor-2-methyl-propan
    • 1,1,1,3,3,3-hexafluoro-2-methyl-propane
    • PC2956
    • 1,1-bis(Trifluoromethyl)ethane
    • A824055
    • SCHEMBL77807
    • AKOS006230186
    • DTXSID60380835
    • UICGHTZJMKICDM-UHFFFAOYSA-N
    • 1,1,1-trifluoro-2-trifluoromethylpropane
    • 2-methyl-1,1,1,3,3,3-hexafluoropropane
    • Propane, 1,1,1,3,3,3-hexafluoro-2-methyl-
    • 1,1,1,3,3,3-hexakis(fluoranyl)-2-methyl-propane
    • 382-09-2
    • FT-0605912
    • Inchi: 1S/C4H4F6/c1-2(3(5,6)7)4(8,9)10/h2H,1H3
    • InChI Key: MKIWPODDHGBZRV-UHFFFAOYSA-N
    • SMILES: FC(C(C)C(F)(F)F)(F)F

Computed Properties

  • Exact Mass: 166.02200
  • Monoisotopic Mass: 166.022
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 93.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.3
  • Melting Point: 21°C
  • Boiling Point: 21°C
  • Flash Point: °C
  • Refractive Index: 1.267
  • PSA: 0.00000
  • LogP: 2.74710

1,1,1,3,3,3-Hexafluoro-2-methylpropane Security Information

  • Hazard Statement: Irritant
  • Hazardous Material transportation number:UN 3163
  • Safety Instruction: S23
  • Hazardous Material Identification: Xi

1,1,1,3,3,3-Hexafluoro-2-methylpropane Customs Data

  • HS CODE:2903399090
  • Customs Data:

    China Customs Code:

    2903399090

    Overview:

    2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1,1,1,3,3,3-Hexafluoro-2-methylpropane Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC2956-5g
1,1,1,3,3,3-Hexafluoro-2-methylpropane
382-09-2 97%
5g
£328.00 2025-02-21
Apollo Scientific
PC2956-25g
1,1,1,3,3,3-Hexafluoro-2-methylpropane
382-09-2 97%
25g
£713.00 2025-02-21
Apollo Scientific
PC2956-100g
1,1,1,3,3,3-Hexafluoro-2-methylpropane
382-09-2 97%
100g
£506.00 2023-09-02
TRC
H294403-1g
1,1,1,3,3,3-Hexafluoro-2-methylpropane
382-09-2
1g
$ 50.00 2022-06-04
TRC
H294403-5g
1,1,1,3,3,3-Hexafluoro-2-methylpropane
382-09-2
5g
$ 160.00 2022-06-04
TRC
H294403-10g
1,1,1,3,3,3-Hexafluoro-2-methylpropane
382-09-2
10g
$ 230.00 2022-06-04

1,1,1,3,3,3-Hexafluoro-2-methylpropane Related Literature

  • 1. 716. Addition of free radicals to unsaturated systems. Part V. The direction of addition to 1 : 1-difluoroprop-1-ene, 3 : 3 : 3-trifluoro-2-trifluoromethylprop-1-ene, and 3-chloro-3 : 3-difluoro-2-trifluoromethylprop-1-ene
    R. N. Haszeldine J. Chem. Soc. 1953 3565
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